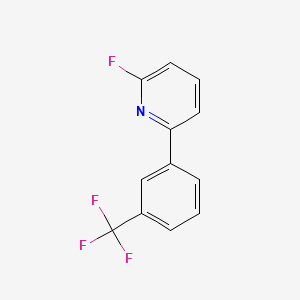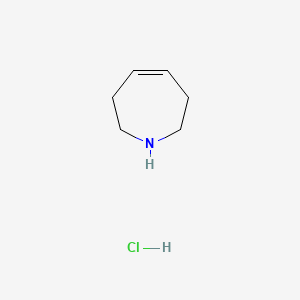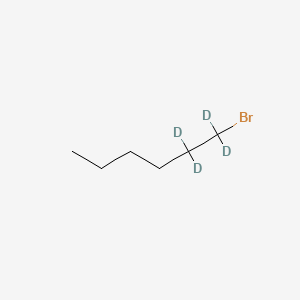
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom, a nitro group, a tert-butyl group, and a propoxy group attached to an aniline ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline typically involves multiple steps:
Nitration: The starting material, 4-bromoaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group.
Alkylation: The nitro-substituted bromoaniline is then subjected to alkylation with tert-butyl chloride in the presence of a base such as potassium carbonate to introduce the tert-butyl group.
Etherification: Finally, the propoxy group is introduced through an etherification reaction using propyl bromide and a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines with a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 4-Bromo-N-(tert-butyl)-2-amino-5-propoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the propoxy group.
Applications De Recherche Scientifique
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and bromine atom can influence its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-(tert-butyl)-2-nitroaniline: Lacks the propoxy group, which may affect its solubility and reactivity.
4-Bromo-2-nitroaniline: Lacks both the tert-butyl and propoxy groups, resulting in different chemical properties.
4-Bromo-N-(tert-butyl)-5-propoxyaniline:
Uniqueness
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is unique due to the combination of substituents on the aniline ring. The presence of the bromine atom, nitro group, tert-butyl group, and propoxy group imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
4-bromo-N-tert-butyl-2-nitro-5-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-5-6-19-12-8-10(15-13(2,3)4)11(16(17)18)7-9(12)14/h7-8,15H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKOHOAQWXYTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716666 |
Source


|
| Record name | 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-90-0 |
Source


|
| Record name | 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)
![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)





